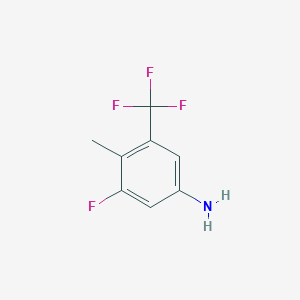
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Descripción general
Descripción
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1706430-24-1 . It has a molecular weight of 193.14 and is a solid at ambient temperature .
Synthesis Analysis
The synthesis of similar compounds like 3,5-Bis(trifluoromethyl)aniline involves the use of 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate in an autoclave, with palladium-carbon as a catalyst . The reaction is kept at 60℃ for 20 hours, followed by cooling, filtration, concentration, and distillation .Molecular Structure Analysis
The InChI code for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is 1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
One significant application of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the synthesis of the antitumor agent nilotinib, demonstrating its role in the development of cancer therapies. The process involves fluorination and substitution reactions to produce intermediates with a yield of about 50% (Yang Shijing, 2013).
Material Science and Vibrational Analysis
In the realm of materials science, derivatives of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, have been studied for their potential use in nonlinear optical (NLO) materials. Experimental and theoretical vibrational analyses of these compounds provide insights into the effects of substituent groups on their vibrational spectra, offering a foundation for designing NLO materials (B. Revathi et al., 2017).
Catalysis and Organic Synthesis
Another application involves its use as a directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process allows for efficient and selective synthesis of quinazoline and fused isoindolinone scaffolds, highlighting the compound's versatility in facilitating complex organic transformations (Yong Wu et al., 2021).
Herbicidal Activity
Research into novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, utilizing 4-fluoro-aniline as a starting material, revealed that these compounds exhibit significant herbicidal activity against dicotyledonous weeds. This discovery underscores the potential of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline derivatives in agricultural applications (Daoxin Wu et al., 2011).
Fluorination and Radical Chemistry
Furthermore, the compound's derivatives have been explored for their application in regioselectively introducing fluorine atoms into organic molecules. This research is pivotal for developing novel methodologies in fluorine chemistry, which is critical for the synthesis of fluorinated pharmaceuticals and agrochemicals (F. Bellezza et al., 2008).
Mecanismo De Acción
Target of Action
It’s known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes . This suggests that the compound may interact with its targets through a mechanism involving palladium catalysis.
Biochemical Pathways
The compound’s role in palladium-catalyzed cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The compound’s molecular weight (19314 Da ) and structure suggest it may have favorable pharmacokinetic properties, as small, lipophilic molecules tend to be well-absorbed and distributed in the body.
Result of Action
Its role in palladium-catalyzed cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Propiedades
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWOYFJONISRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



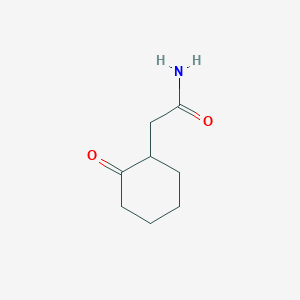
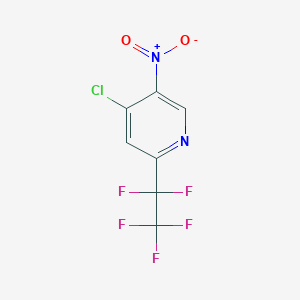
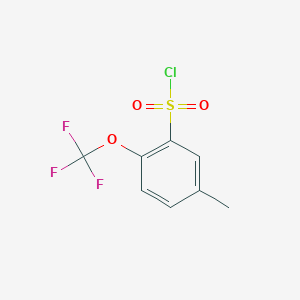


![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)

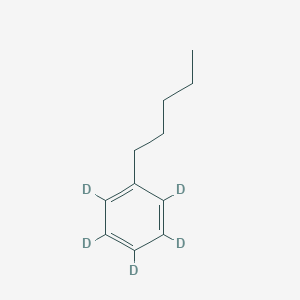

![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)
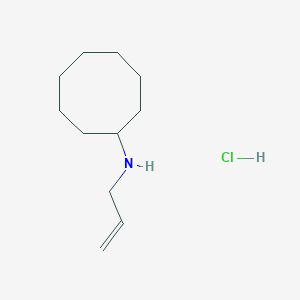
![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)
![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)